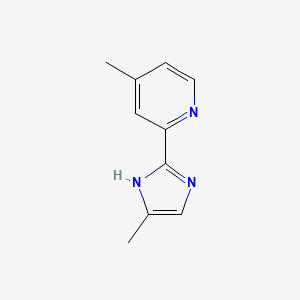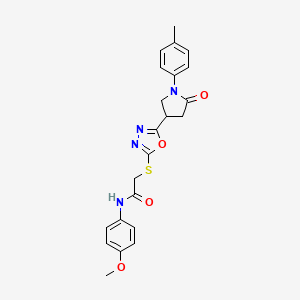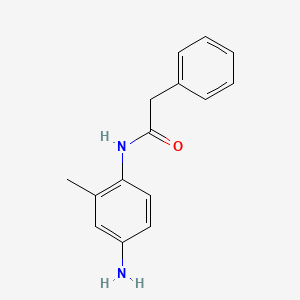![molecular formula C12H15NO3 B2602391 N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide CAS No. 2361638-86-8](/img/structure/B2602391.png)
N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide, also known as HPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide varies depending on its application. In medicinal chemistry, N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide is believed to exert its anti-inflammatory and anti-tumor effects through the inhibition of cyclooxygenase-2 and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. The inhibition of monoamine oxidase-B by N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide is believed to increase the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. In materials science, N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide is used as a monomer to form polymers with specific properties, such as biocompatibility and drug release.
Biochemical and Physiological Effects
N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects depending on its application. In medicinal chemistry, N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide has been shown to reduce inflammation and tumor growth in animal models. In materials science, N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide-based polymers have been shown to have biocompatibility and controlled drug release properties. In environmental science, N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide has been shown to adsorb heavy metals from wastewater.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide in lab experiments is its versatility. It can be used in various applications, including medicinal chemistry, materials science, and environmental science. Its ability to inhibit enzymes and adsorb heavy metals makes it a promising compound for further research. However, one of the limitations of using N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide is its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide. In medicinal chemistry, further studies could investigate its potential as a treatment for other diseases, such as Alzheimer's and Huntington's disease. In materials science, N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide-based polymers could be further optimized for specific applications, such as tissue engineering and drug delivery. In environmental science, the use of N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide as an adsorbent could be explored further for the removal of other pollutants from wastewater. Additionally, the synthesis of N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide could be optimized to increase its yield and purity.
Méthodes De Synthèse
The synthesis of N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide involves the reaction of 3-methoxyphenylacetic acid with 2-aminoethanol to form N-(3-methoxyphenyl)-2-aminoethanol. This intermediate is then reacted with acryloyl chloride to produce N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide has been found to have anti-inflammatory and anti-tumor properties. It has also been studied as a potential treatment for Parkinson's disease due to its ability to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the breakdown of dopamine. In materials science, N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide has been used as a monomer in the synthesis of polymers with potential applications in drug delivery and tissue engineering. In environmental science, N-[2-Hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide has been studied as a potential adsorbent for the removal of heavy metals from wastewater.
Propriétés
IUPAC Name |
N-[2-hydroxy-1-(3-methoxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-12(15)13-11(8-14)9-5-4-6-10(7-9)16-2/h3-7,11,14H,1,8H2,2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZHEEPXBIYMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CO)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2602308.png)


![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2602317.png)






![5-Oxo-5-[4-(trifluoromethoxy)anilino]pentanoic acid](/img/structure/B2602327.png)

![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2602329.png)
